![molecular formula C37H64O5 B1241098 DG(16:1(9Z)/18:3(9Z,12Z,15Z)/0:0)](/img/structure/B1241098.png)
DG(16:1(9Z)/18:3(9Z,12Z,15Z)/0:0)
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Overview
Description
DG(16:1(9Z)/18:3(9Z, 12Z, 15Z)/0:0)[iso2], also known as diacylglycerol or 1-palmitoleoyl-2-a-linolenoyl-sn-glycerol, belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. Thus, DG(16:1(9Z)/18:3(9Z, 12Z, 15Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(16:1(9Z)/18:3(9Z, 12Z, 15Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:1(9Z)/18:3(9Z, 12Z, 15Z)/0:0)[iso2] has been found throughout all human tissues, and has also been detected in multiple biofluids, such as blood and urine. Within the cell, DG(16:1(9Z)/18:3(9Z, 12Z, 15Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, DG(16:1(9Z)/18:3(9Z, 12Z, 15Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(16:1(9Z)/18:3(9Z, 12Z, 15Z)) pathway and phosphatidylethanolamine biosynthesis pe(16:1(9Z)/18:3(9Z, 12Z, 15Z)) pathway. DG(16:1(9Z)/18:3(9Z, 12Z, 15Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:1(9Z)/18:3(9Z, 12Z, 15Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(16:1(9Z)/18:3(9Z, 12Z, 15Z)/18:3(9Z, 12Z, 15Z)) pathway, de novo triacylglycerol biosynthesis TG(16:1(9Z)/18:3(9Z, 12Z, 15Z)/22:4(7Z, 10Z, 13Z, 16Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:1(9Z)/18:3(9Z, 12Z, 15Z)/22:1(13Z)) pathway.
DG(16:1(9Z)/18:3(9Z,12Z,15Z)/0:0) is a diglyceride.
Scientific Research Applications
Application in Smart Distribution Grids
Distributed Generation (DG) is significantly utilized in smart distribution grids, particularly for power balancing and supporting demand responses. The economic aspects of DG, including the optimal sizing and siting for maximizing the Benefit to Cost Ratio (BCR), are critical. DG's impact on the distribution system involves both positive and negative aspects, and factors like real and reactive power generation, line and transformer loading, voltage profile, and energy losses must be considered (Buaklee & Hongesombut, 2014).
Role in Distributed Power Systems
DGs play a vital role in distributed power systems. Their integration requires complex calculations to determine the optimal size and placement. This is crucial for optimizing the system both technically and economically (Vivek, Akanksha, & Mahapatra, 2011).
Improvement in Molecular Docking Simulations
DGs contribute to advancements in scientific workflows, especially in biomedical research like molecular docking simulations used in drug discovery. They address the challenges of data distribution and computational demands, offering solutions to reduce the make span of workflow stages (Reynolds et al., 2011).
Spectroscopic Studies of Lipids and Biological Membranes
In the field of biochemistry, DG(16:1(9Z)/18:3(9Z,12Z,15Z)/0:0) is studied using spectroscopic techniques like magic-angle sample-spinning nuclear magnetic resonance. This is crucial for understanding lipid headgroup, backbone, and acyl chain dynamics (Adebodun et al., 1992).
Evaluation in Energy Storage Systems
DGs are evaluated in energy storage systems to enhance the efficiency of distributed generation. They are integrated with systems like Compressed Air Energy Storage and Thermal Energy Storage, improving energy management and reducing the environmental impact of energy generation (Zhang et al., 2017).
properties
Molecular Formula |
C37H64O5 |
---|---|
Molecular Weight |
588.9 g/mol |
IUPAC Name |
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C37H64O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h5,7,11,13-14,16-18,35,38H,3-4,6,8-10,12,15,19-34H2,1-2H3/b7-5-,13-11-,16-14-,18-17-/t35-/m0/s1 |
InChI Key |
UUPFPLJLQPYEKS-BTMLKTQRSA-N |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCC=CCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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